molecular formula C35H57ClN6O5 B3062082 Cemadotin hydrochloride CAS No. 172837-41-1

Cemadotin hydrochloride

Cat. No.: B3062082
CAS No.: 172837-41-1
M. Wt: 677.3 g/mol
InChI Key: MRJQTLJSMQOFTP-JGTKTWDESA-N
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Description

Cemadotin hydrochloride is the hydrochloride salt form of cemadotin, a synthetic analogue of dolastatin 15. Dolastatin 15 is a natural compound originally isolated from the sea hare, Dolabella auricularia. This compound exhibits potential antineoplastic activity by suppressing spindle microtubule dynamics, thereby blocking mitosis .

Preparation Methods

Cemadotin hydrochloride is synthesized through a series of peptide coupling reactions. The synthetic route involves the assembly of the pentapeptide backbone using solid-phase peptide synthesis. The final product is obtained by coupling S-4-(aminomethyl)benzyl ethanethioate with the pentapeptide, followed by purification to achieve high purity and antigen-binding properties . Industrial production methods involve similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Cemadotin hydrochloride undergoes various chemical reactions, including:

    Oxidation: Cemadotin can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Cemadotin can undergo substitution reactions, particularly at the amide linkage sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Cemadotin hydrochloride has been extensively studied for its potential applications in cancer therapy. It has been evaluated in phase I and II clinical trials for its efficacy in treating metastatic solid tumors. The compound has shown promise as an antimitotic agent, inhibiting cell proliferation by binding to tubulin and suppressing microtubule dynamics . Additionally, this compound has been used in the development of antibody-drug conjugates for targeted cancer therapy .

Mechanism of Action

Cemadotin hydrochloride exerts its antitumor activity by binding to tubulin, a protein that is essential for microtubule formation. By binding to tubulin, this compound suppresses spindle microtubule dynamics, thereby blocking mitosis and inhibiting cell proliferation. This mechanism of action makes it a potent antimitotic agent .

Comparison with Similar Compounds

Cemadotin hydrochloride is similar to other dolastatin analogues, such as dolastatin 10 and dolastatin 15. this compound is unique in its specific binding site on tubulin and its ability to suppress microtubule dynamics. Other similar compounds include pretubulysin and various 2-amino-thiazole-4-carboxamides, which also exhibit antimitotic activity but differ in their chemical structures and specific mechanisms of action .

Properties

CAS No.

172837-41-1

Molecular Formula

C35H57ClN6O5

Molecular Weight

677.3 g/mol

IUPAC Name

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C35H56N6O5.ClH/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25;/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43);1H/t26-,27-,28-,29-,30-;/m0./s1

InChI Key

MRJQTLJSMQOFTP-JGTKTWDESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C.Cl

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C.Cl

sequence

VVVPP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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